molecular formula C46H50F3N13O8 B10832087 PF15 (Tfa)

PF15 (Tfa)

Cat. No.: B10832087
M. Wt: 970.0 g/mol
InChI Key: UBUIPNHJWCIQPV-UHFFFAOYSA-N
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Description

PF15 (TFA) is a proteolysis-targeting chimera (PROTAC) compound that targets FLT3 kinase and cereblon (CRBN). It exhibits selective degradation of FLT3-ITD with a degradation concentration 50 (DC50) of 76.7 nanomolar. This compound potently suppresses proliferation in FLT3-ITD-positive cells, reduces phosphorylation levels of FLT3 and STAT5, and demonstrates inhibition of tumor growth in murine leukemia models .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF15 (TFA) is synthesized by connecting FLT3 kinase ligand and CRBN ligand through a linker. The synthesis involves multiple steps, including the preparation of the ligands, the linker, and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the successful formation of the desired product .

Industrial Production Methods

The industrial production of PF15 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PF15 (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert PF15 (TFA) into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of PF15 (TFA) .

Scientific Research Applications

PF15 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying protein degradation and understanding the mechanisms of proteolysis.

    Biology: Employed in research on cell signaling pathways and the role of FLT3 kinase in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers by targeting FLT3-ITD-positive cells.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting specific proteins .

Mechanism of Action

PF15 (TFA) exerts its effects by selectively degrading FLT3-ITD protein. The compound binds to FLT3 kinase and cereblon, forming a ternary complex that recruits the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of FLT3-ITD, resulting in reduced phosphorylation levels of FLT3 and STAT5. The inhibition of these signaling pathways suppresses the proliferation of FLT3-ITD-positive cells and inhibits tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PF15 (TFA)

PF15 (TFA) is unique due to its high selectivity for FLT3-ITD and its potent anti-proliferative effects on FLT3-ITD-positive cells. Its ability to reduce phosphorylation levels of FLT3 and STAT5 and inhibit tumor growth in murine leukemia models distinguishes it from other similar compounds .

Properties

Molecular Formula

C46H50F3N13O8

Molecular Weight

970.0 g/mol

IUPAC Name

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7)

InChI Key

UBUIPNHJWCIQPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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